molecular formula C25H46N+ B12756077 Dimethyl ethylbenzyl myristyl ammonium CAS No. 50852-35-2

Dimethyl ethylbenzyl myristyl ammonium

Cat. No.: B12756077
CAS No.: 50852-35-2
M. Wt: 360.6 g/mol
InChI Key: VIQYYWHDEKRNMH-UHFFFAOYSA-N
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Description

Dimethyl ethylbenzyl myristyl ammonium is a quaternary ammonium compound with the molecular formula C25H46N . It is known for its surfactant properties and is commonly used in various industrial and scientific applications due to its antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl ethylbenzyl myristyl ammonium typically involves the quaternization of dimethyl ethylbenzylamine with myristyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

C6H5CH2N(CH3)2+C14H29ClC6H5CH2N(CH3)2C14H29Cl\text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2 + \text{C}_14\text{H}_29\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2\text{C}_14\text{H}_29\text{Cl} C6​H5​CH2​N(CH3​)2​+C1​4H2​9Cl→C6​H5​CH2​N(CH3​)2​C1​4H2​9Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions in batch reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ethylbenzyl myristyl ammonium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Dimethyl ethylbenzyl myristyl ammonium has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of dimethyl ethylbenzyl myristyl ammonium is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.

Uniqueness

Dimethyl ethylbenzyl myristyl ammonium is unique due to its specific combination of alkyl chains, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent .

Properties

CAS No.

50852-35-2

Molecular Formula

C25H46N+

Molecular Weight

360.6 g/mol

IUPAC Name

(4-ethylphenyl)methyl-dimethyl-tetradecylazanium

InChI

InChI=1S/C25H46N/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25/h18-21H,5-17,22-23H2,1-4H3/q+1

InChI Key

VIQYYWHDEKRNMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC

Origin of Product

United States

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